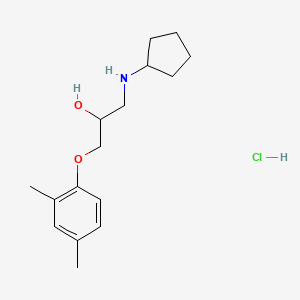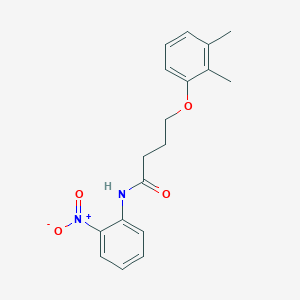
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
描述
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CDP) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP is a beta-adrenergic receptor antagonist, which means it can block the effects of the hormone adrenaline on the body.
作用机制
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline on the body. Adrenaline is a hormone that is released in response to stress and can increase heart rate, blood pressure, and respiratory rate. By blocking the effects of adrenaline, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride can reduce the workload on the heart and decrease blood pressure.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cancer cell proliferation and increase the expression of genes involved in cell death. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to improve heart function by decreasing heart rate and increasing the strength of heart contractions.
实验室实验的优点和局限性
One advantage of using 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other receptors in the body. However, one limitation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
未来方向
There are several potential future directions for research on 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the development of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride analogs with improved efficacy and safety profiles. Another area of interest is the investigation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's anti-cancer effects.
科学研究应用
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of heart failure, hypertension, and arrhythmias. Additionally, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-16(13(2)9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMBZTUOUFHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-phenyl-1,3-thiazol-2-yl)thio]dihydro-2(3H)-furanone](/img/structure/B4175883.png)
![N-(4-chlorophenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4175889.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4175894.png)
![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4175912.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4175923.png)
![N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4175931.png)
![2-(3-bromophenyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4175935.png)
![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride](/img/structure/B4175944.png)

![1-cyclohexyl-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175974.png)

![4-[2-amino-3-cyano-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4175985.png)